6-Hydroxydihydrotheaspirane is a chemical compound categorized under the class of pyran derivatives, specifically recognized for its structural significance in flavoring agents. It is often used in the food industry and has been evaluated for its safety and efficacy as a flavoring substance. The compound is identified by the molecular formula and has been assigned a unique identifier (CID 65428) in chemical databases such as PubChem .
6-Hydroxydihydrotheaspirane is derived from natural sources, particularly tea, where it contributes to the aroma and flavor profile. It belongs to the broader category of flavoring agents and has been classified in various regulatory frameworks, including those by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) . The compound is part of structural class II, indicating its relevance in flavoring applications due to its sensory properties .
The synthesis of 6-hydroxydihydrotheaspirane can be approached through several methods, although detailed procedures are less frequently documented compared to more common organic compounds. One notable method involves the chemical synthesis from precursor compounds that include various hydroxylated derivatives of pyrans.
The specific reaction pathways and conditions often depend on the desired yield and purity of the final product.
The molecular structure of 6-hydroxydihydrotheaspirane can be represented as follows:
The three-dimensional conformation of 6-hydroxydihydrotheaspirane allows for specific interactions with taste receptors, contributing to its functionality as a flavoring agent.
6-Hydroxydihydrotheaspirane can participate in various chemical reactions typical of alcohols and ethers. Key reactions include:
These reactions are essential for developing new formulations in food technology where enhanced flavors are desired.
Research into these mechanisms is ongoing, with studies focusing on how variations in concentration affect sensory perception.
6-Hydroxydihydrotheaspirane exhibits several notable physical and chemical properties:
These properties are critical when considering applications in food formulations, as they influence stability and compatibility with other ingredients.
The primary application of 6-hydroxydihydrotheaspirane lies within the food industry as a flavoring agent. Its uses include:
6-Hydroxydihydrotheaspirane (C₁₃H₂₄O₂) is a tertiary alcohol belonging to the tetrahydrofuran structural class, characterized by a distinctive spiro[4.5]decane ring system. Its molecular weight is 212.33 g/mol, and it exists as a mixture of isomers—typically 46–53% trans (CAS 65620-50-0) and 44–51% cis (CAS 57967-68-7), with ≤2% isospiranol (CAS 54344-69-3) [2]. The compound’s IUPAC name is 2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-ol, though it is interchangeably termed 6-hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]decane in flavor chemistry literature [1] [4]. Key identifiers include:
Table 1: Chemical Identifiers of 6-Hydroxydihydrotheaspirane
Identifier Type | Value |
---|---|
CAS Registry No. | 65620-50-0 (primary), 53398-90-6 (alternate) |
FEMA GRAS No. | 3549 |
PubChem CID | 65428 |
Molecular Formula | C₁₃H₂₄O₂ |
Molecular Weight | 212.33 g/mol |
EU Flavor No. | 13.076 |
Synonyms | 6-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro(4.5)decane; 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol; FEMA 3549 |
The compound’s structure features a saturated oxygen-containing heterocycle (tetrahydrofuran) fused to a cyclohexane ring via a spiro carbon. Its calculated physical properties include a logP (octanol-water partition coefficient) of 2.83, indicating moderate lipophilicity, and water solubility of 161 mg/L at 25°C [2] [4].
6-Hydroxydihydrotheaspirane was first identified in 1981 during the phytochemical analysis of Osmanthus fragrans (gold-orange variety) absolute by Kaiser and Lamparsky. It occurred as a trace constituent (0.01% of volatile fraction) alongside other carotenoid-derived compounds like ionones and theaspiranes [3]. Its structural relationship to theaspirane—a known carotenoid degradation product—suggested a biosynthetic origin from oxidative cleavage of plant carotenoids, particularly β-carotene or lutein [3] [7].
Industrial synthesis was pioneered in the late 1990s to meet flavor industry demands for stable, nature-identical aroma chemicals. Early routes adapted methods for theaspirane synthesis, employing Grignard reactions and acid-catalyzed cyclizations of polyene precursors. A significant advancement came in 2005 with Thieme Publishing reporting stereoselective syntheses using Pd-catalyzed hydrogenations and silyl ether protections to control isomer ratios critical for olfactive quality [7]. This established 6-hydroxydihydrotheaspirane as a legitimate "nature-identical" flavorant, distinct from fully synthetic analogues.
Table 2: Historical Milestones in 6-Hydroxydihydrotheaspirane Research
Year | Milestone | Significance |
---|---|---|
1981 | Isolation from Osmanthus fragrans | First identification in nature by Kaiser and Lamparsky |
Late 1990s | Industrial synthesis development | Enabled commercial production for flavor industry |
2005 | Stereoselective synthesis (Thieme) | Pd-catalyzed methods for isomer control |
Organoleptic Properties
6-Hydroxydihydrotheaspirane exhibits a complex sensory profile pivotal to modern perfumery and flavor design. At 10% in dipropylene glycol, its odor is characterized as camphoraceous, piney, earthy, green, cooling, and woody, with nuances of mint and tropical fruit at 20 ppm in taste evaluations [2]. This multifaceted character arises from its stereochemistry: the trans isomer contributes dominant woody-camphor notes, while the cis isomer enhances green-cooling undertones [7].
Applications
In fragrances, it functions as a blending base for woody-herbal accords (e.g., patchouli enhancements) and is restricted to ≤0.5% in consumer products due to IFRA guidelines [2]. In flavors, it is used at sub-ppm levels (average 0.05–100 ppm) across categories:
Its stability under heating makes it valuable in baked goods and processed foods lacking natural counterparts.
Natural Occurrence & Regulatory Status
Beyond Osmanthus, it occurs in tea varieties (black, green, herbal) as a carotenoid-derived trace component, reinforcing its safety perception [4]. It holds FEMA GRAS and EU DG SANTE approvals as flavoring agent 13.076. However, FDA regulations exclude it from synthetic flavoring approvals due to unresolved identity complexities [2] [4].
Table 3: Sensory and Regulatory Profile in Flavors
Attribute | Description |
---|---|
Odor Profile | Camphoraceous, piney, earthy, green, cooling, woody |
Flavor Profile | Woody, green, cooling, minty with tropical/fenchyl nuance |
FEMA Status | GRAS 3549 (approved) |
EU Status | DG SANTE 13.076 (approved) |
FDA Status | Excluded from synthetic flavor approvals |
Natural Occurrence | Osmanthus fragrans, tea (Camellia sinensis) |
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